(3S,4aS,8aS)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé (3S,4aS,8aS)-Acide décahydroisoquinoléine carboxylique, sel de chlorhydrate est une molécule chirale ayant des applications importantes dans divers domaines de la science. Ce composé est connu pour sa stéréochimie unique et a été étudié pour ses activités biologiques potentielles et ses applications industrielles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'acide (3S,4aS,8aS)-décahydroisoquinoléine carboxylique, sel de chlorhydrate implique généralement l'hydrogénation diastéréosélective du (S)-N-(tert-butyl)-1,2,3,4-tétrahydro-3-isoquinoléine carboxamide sur des catalyseurs métalliques supportés. Parmi ces catalyseurs, le ruthénium a montré les meilleures performances en raison de sa diastéréosélectivité élevée . Les conditions réactionnelles comprennent l'utilisation de dichlorométhane et de méthanol comme solvants, avec le borohydrure de sodium comme agent réducteur .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des processus d'hydrogénation catalytique similaires, optimisés pour une synthèse à grande échelle. Le choix des catalyseurs et des conditions réactionnelles serait adapté pour garantir un rendement et une pureté élevés, tout en maintenant la rentabilité et la durabilité environnementale.

Analyse Des Réactions Chimiques

Types de réactions

L'acide (3S,4aS,8aS)-décahydroisoquinoléine carboxylique, sel de chlorhydrate subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être effectuée en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction impliquent généralement l'utilisation d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution nucléophile peuvent se produire avec des dérivés halogénés, en utilisant des réactifs comme l'iodure de sodium dans l'acétone.

Réactifs et conditions courantes

Oxydation : Permanganate de potassium en milieu acide ou basique.

Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.

Substitution : Iodure de sodium dans l'acétone pour les réactions d'échange d'halogènes.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.

Applications de la recherche scientifique

Chimie

En chimie, l'acide this compounddécahydroisoquinoléine carboxylique, sel de chlorhydrate est utilisé comme bloc de construction chiral pour la synthèse de molécules complexes. Sa stéréochimie unique le rend précieux pour l'étude des réactions stéréosélectives et le développement de nouvelles méthodologies synthétiques.

Biologie

Biologiquement, ce composé a été étudié pour son potentiel d'agent antipaludique. Il présente une activité modérée contre Plasmodium falciparum, le parasite responsable du paludisme .

Médecine

En médecine, des dérivés de ce composé ont été explorés comme inhibiteurs de l'aspartyl protéase, une enzyme impliquée dans diverses maladies. Ces inhibiteurs ont montré une activité modérée et sont étudiés pour leur potentiel thérapeutique .

Industrie

Industriellement, l'acide this compounddécahydroisoquinoléine carboxylique, sel de chlorhydrate est utilisé dans la production de produits pharmaceutiques et de produits chimiques fins. Son rôle d'intermédiaire chiral le rend précieux pour la synthèse de composés énantiomériquement purs.

Mécanisme d'action

Le mécanisme d'action de l'acide this compounddécahydroisoquinoléine carboxylique, sel de chlorhydrate implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en tant qu'inhibiteur de l'aspartyl protéase, il se lie au site actif de l'enzyme, empêchant son activité catalytique. Cette inhibition peut perturber le cycle de vie des agents pathogènes comme Plasmodium falciparum, exerçant ainsi ses effets antipaludiques .

Applications De Recherche Scientifique

Chemistry

In chemistry, (3S,4aS,8aS)-Decahydroisoquinolinecarboxylic Acid, Hydrochloride Salt is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.

Biology

Biologically, this compound has been studied for its potential as an antimalarial agent. It exhibits moderate activity against Plasmodium falciparum, the parasite responsible for malaria .

Medicine

In medicine, derivatives of this compound have been explored as inhibitors of aspartyl protease, an enzyme involved in various diseases. These inhibitors have shown moderate activity and are being investigated for their therapeutic potential .

Industry

Industrially, this compoundDecahydroisoquinolinecarboxylic Acid, Hydrochloride Salt is used in the production of pharmaceuticals and fine chemicals. Its role as a chiral intermediate makes it valuable for the synthesis of enantiomerically pure compounds.

Mécanisme D'action

The mechanism of action of (3S,4aS,8aS)-Decahydroisoquinolinecarboxylic Acid, Hydrochloride Salt involves its interaction with specific molecular targets. For instance, as an aspartyl protease inhibitor, it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition can disrupt the life cycle of pathogens like Plasmodium falciparum, thereby exerting its antimalarial effects .

Comparaison Avec Des Composés Similaires

Composés similaires

(3S,4aS,8aS)-N-tert-butyl-2-[(S)-3-(2-chloro-4-nitrobenzamido)-2-hydroxypropyl]décahydroisoquinoléine-3-carboxamide : Ce composé partage une structure de base similaire, mais il présente des substituants différents, ce qui conduit à des activités biologiques distinctes.

This compoundN-(1,1-diméthyl)décahydro-2-[(2R,3S)-2-hydroxy-arylsulfonyl]amino]-4-phénylbutyl]-3-isoquinoléine carboxamide : Un autre composé apparenté présentant une activité modérée en tant qu'inhibiteur de l'aspartyl protéase.

Unicité

L'unicité de l'acide this compounddécahydroisoquinoléine carboxylique, sel de chlorhydrate réside dans sa stéréochimie spécifique et ses applications potentielles dans divers domaines. Sa capacité à agir comme bloc de construction chiral et son activité biologique modérée en font un composé intéressant pour des recherches et des développements supplémentaires.

Propriétés

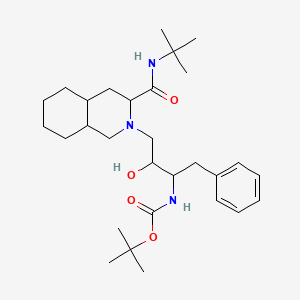

IUPAC Name |

tert-butyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H47N3O4/c1-28(2,3)31-26(34)24-17-21-14-10-11-15-22(21)18-32(24)19-25(33)23(16-20-12-8-7-9-13-20)30-27(35)36-29(4,5)6/h7-9,12-13,21-25,33H,10-11,14-19H2,1-6H3,(H,30,35)(H,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMBPRXTWAXSBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H47N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide](/img/structure/B12292851.png)

![2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B12292861.png)

![Tert-butyl 2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate](/img/structure/B12292873.png)

![2,2-Bis[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B12292877.png)

![N-(5-fluoro-1-hydroxypyridin-2-ylidene)-1-[2-[[formyl(hydroxy)amino]methyl]hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B12292900.png)

![4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile](/img/structure/B12292918.png)